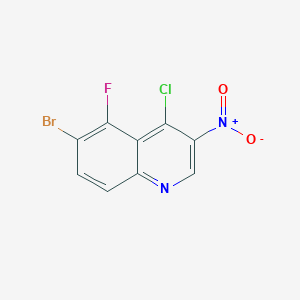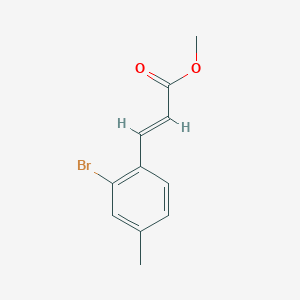
Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate is an organic compound that belongs to the class of esters It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a propenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and methanol are refluxed with a strong acid such as sulfuric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of solid acid catalysts or enzymatic catalysis can be explored to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acid derivatives.
科学研究应用
Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
作用机制
The mechanism of action of Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects.
相似化合物的比较
Similar Compounds
Methyl (2E)-3-(2-chloro-4-methylphenyl)prop-2-enoate: Similar structure with a chlorine atom instead of bromine.
Methyl (2E)-3-(2-fluoro-4-methylphenyl)prop-2-enoate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
Methyl (2E)-3-(2-bromo-4-methylphenyl)prop-2-enoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions in chemical reactions. The bromine atom’s size and electronegativity can lead to different reaction pathways compared to its chloro or fluoro analogs.
属性
分子式 |
C11H11BrO2 |
|---|---|
分子量 |
255.11 g/mol |
IUPAC 名称 |
methyl (E)-3-(2-bromo-4-methylphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO2/c1-8-3-4-9(10(12)7-8)5-6-11(13)14-2/h3-7H,1-2H3/b6-5+ |
InChI 键 |
QENKZUWPSOHMBN-AATRIKPKSA-N |
手性 SMILES |
CC1=CC(=C(C=C1)/C=C/C(=O)OC)Br |
规范 SMILES |
CC1=CC(=C(C=C1)C=CC(=O)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methyl]oxolan-3-ol](/img/structure/B13225154.png)
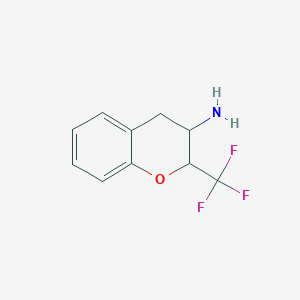
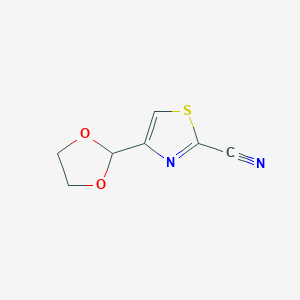
![1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]-5-[(1H-pyrazol-1-yl)methyl]-2-(1,3-thiazol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13225169.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13225175.png)
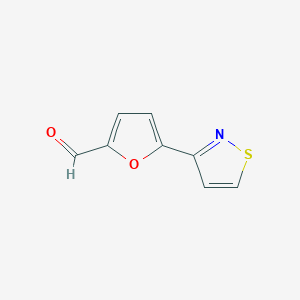
![2-Oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13225187.png)
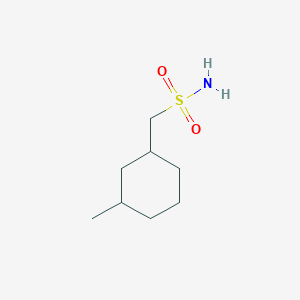
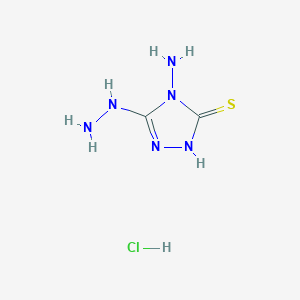
![ethyl 5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13225207.png)
![Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13225211.png)
![N-{[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-sec-butyl-16-(4-hydroxybenzyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}-N-pentylglycyl-L-leucylglycinamide](/img/structure/B13225219.png)
